molecular formula C15H21NO4S B1314791 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 623564-30-7

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Cat. No.: B1314791
CAS No.: 623564-30-7
M. Wt: 311.4 g/mol
InChI Key: RNEKDGQEFWGWFA-UHFFFAOYSA-N
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Description

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS 1060814-36-9) is a heterocyclic compound with a fused thieno[3,2-c]pyridine core. Its molecular formula is C₁₅H₂₁NO₅, and it features two ester groups: a tert-butyl ester at the 5-position and an ethyl ester at the 2-position (Figure 1). The compound is synthesized via multicomponent reactions involving halogenated aromatics, tetrahydrothieno-pyridines, and glyoxylate esters, as seen in clopidogrel analogue syntheses .

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)21-12)14(18)20-15(2,3)4/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEKDGQEFWGWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474340
Record name 5-tert-Butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-30-7
Record name 5-tert-Butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound like an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.

    Introduction of the tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced through alkylation reactions. For example, the thieno[3,2-c]pyridine core can be treated with tert-butyl bromide and ethyl iodide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

    Esterification: The final step involves the esterification of the carboxylic acid groups present in the intermediate compound. This can be achieved by reacting the intermediate with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, such as sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ester functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thieno[3,2-c]pyridine compounds exhibit promising anticancer properties. Specifically, compounds similar to 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate have been shown to inhibit cancer cell growth by targeting tubulin polymerization. For example, a study indicated that certain derivatives displayed IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, including HeLa cells . This suggests that the compound could be further developed as a potential anticancer agent.

Antitubulin Activity

The compound has been evaluated for its ability to bind to the colchicine site of tubulin, which is crucial for its role in cancer therapy. The presence of specific functional groups at the C-6 position enhances its antiproliferative activity. This mechanism is vital for the development of new antitumor agents that can effectively disrupt cancer cell division .

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of thieno[3,2-c]pyridine derivatives make them suitable candidates for application in OLED technology. Their ability to form stable films and exhibit luminescence can be harnessed in the development of efficient light-emitting materials. The incorporation of such compounds into OLEDs could lead to improved performance metrics in terms of brightness and energy efficiency.

Photovoltaic Applications

Similar compounds have been explored for use in organic photovoltaic devices due to their favorable electronic properties. The ability of these molecules to absorb light and convert it into electrical energy positions them as potential components in next-generation solar cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing and material applications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

StudyFocusFindings
Beckers et al. (2020)Anticancer evaluationCompounds exhibited IC50 values as low as 1.1 μM against HeLa cells
Recent synthesis studiesMaterial applicationsDemonstrated potential for use in OLEDs and photovoltaics

Mechanism of Action

The mechanism of action of 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound can interact with cell membranes, affecting cellular processes and signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Thiazolo[5,4-c]pyridine Derivative (CAS 1053656-51-1)

  • Structure : Replaces the thiophene ring with a thiazole (sulfur and nitrogen-containing ring).
  • Molecular Formula : C₁₄H₂₀N₂O₄S.
  • Key Differences : The thiazole core introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This compound has a higher molecular weight (312.38 g/mol vs. 295.34 g/mol) and density (1.241 g/cm³) .
  • Applications : Like the target compound, it is marketed for research but lacks direct pharmacological data .

Oxazolo[4,5-c]pyridine Derivative (CAS 912265-92-0)

  • Structure : Features an oxazole (oxygen and nitrogen-containing ring) fused to pyridine.
  • Molecular Formula : C₁₄H₂₀N₂O₅.
  • Its molecular weight (296.32 g/mol) is slightly higher than the target compound’s .

Pyrazolo[1,5-a]pyrazine Derivative (CAS 1250443-97-0)

  • Structure : Contains a pyrazole-pyrazine fused system.
  • Molecular Formula : C₁₄H₂₁N₃O₄.

Functional Analogues with Modified Ester Groups

Clopidogrel Ethyl Ester Analogue (Compound 6 in )

  • Structure : Ethyl ester at the 2-position and a methyl ester at the 5-position (vs. tert-butyl in the target compound).

1-tert-Butyl 4-Methyl 5,6-Dihydropyridine-1,4(2H)-dicarboxylate (CAS 184368-74-9)

  • Structure : A simpler dihydropyridine lacking the fused thiophene ring.
  • Molecular Formula: C₁₃H₂₁NO₄.
  • Key Differences: The absence of the thieno ring reduces aromaticity and conjugation, likely diminishing pharmacological activity observed in antiplatelet agents like clopidogrel .

Pharmacologically Active Analogues

Clopidogrel Bisulfate (CAS 120202-66-6)

  • Structure : Methyl ester at the 2-position and a sulfate counterion.

Prasugrel (CAS 150322-43-3)

  • Structure : Features a cyclopropane-fluorophenyl group instead of esters.
  • Key Differences : Prasugrel’s bulky substituents enhance binding to P2Y₁₂ receptors, highlighting how ester groups in the target compound might limit its potency as an antiplatelet agent .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Thieno[3,2-c]pyridine C₁₅H₂₁NO₅ 295.34 5-tert-butyl, 2-ethyl Research, antiplatelet leads
Thiazolo[5,4-c]pyridine (CAS 1053656-51-1) Thiazolo[5,4-c]pyridine C₁₄H₂₀N₂O₄S 312.38 5-tert-butyl, 2-ethyl Chemical biology studies
Clopidogrel Ethyl Ester (Compound 6) Thieno[3,2-c]pyridine C₁₆H₁₈ClNO₃S 339.83 2-ethyl, 5-methyl Antiplatelet drug precursor
Oxazolo[4,5-c]pyridine (CAS 912265-92-0) Oxazolo[4,5-c]pyridine C₁₄H₂₀N₂O₅ 296.32 5-tert-butyl, 3-ethyl Synthetic intermediate

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via optimized multicomponent reactions, similar to clopidogrel analogues, but with tert-butyl glyoxylate to introduce steric bulk .
  • For example, compound C1 in showed superior activity to ticlopidine, suggesting the tert-butyl group may enhance target engagement .
  • Physicochemical Properties : The tert-butyl group increases lipophilicity (logP ~2.5 estimated), which could improve blood-brain barrier penetration but reduce aqueous solubility compared to methyl esters .

Biological Activity

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thieno[3,2-c]pyridine family and has been studied for various pharmacological properties, primarily its antiproliferative effects against cancer cells.

  • Molecular Formula : C15H21NO4S
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 623564-30-7

Biological Activity

The biological activity of this compound has been primarily investigated in the context of cancer treatment. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

  • Mechanism of Action :
    • The compound interacts with tubulin, a protein essential for cell division, leading to the disruption of microtubule formation. This interaction results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic pathways.
  • In Vitro Studies :
    • In studies involving different cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia), the compound demonstrated IC50 values ranging from 1.1 to 4.7 μM, indicating potent antiproliferative activity .
  • Selectivity :
    • Importantly, the compound showed a selective toxicity profile; it did not significantly affect normal human peripheral blood mononuclear cells at concentrations below 20 μM, suggesting a favorable therapeutic window .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Mechanism of ActionApoptosis Induction
HeLa1.1Tubulin polymerization inhibitionYes
L12102.8Cell cycle arrest at G2/M phaseYes
CEM2.3Induction of apoptosisYes

Data sourced from in vitro studies on cancer cell lines .

Detailed Findings

  • Cell Cycle Analysis : Treatment with this compound resulted in a significant increase in G2/M phase cells, confirming its role as a tubulin inhibitor .
  • Apoptotic Pathways : Flow cytometry analysis revealed that treatment led to a dose-dependent increase in annexin V-positive cells, indicating apoptosis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply statistical methods to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, refluxing in POCl₃ with stoichiometric control of reagents (e.g., 1:2 molar ratio of starting materials to N,N-dimethylaniline) improves yield .
  • Purification : Recrystallization from ethanol enhances purity (>97%), as demonstrated in analogous thienopyridine dicarboxylate syntheses .
  • Monitoring : Use HPLC or TLC to track reaction progress and intermediate stability .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~4.2 ppm for ethyl ester groups) validate substituent positions and stereochemistry .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.060) resolve bond lengths and dihedral angles in analogous pyrazolo-pyridine derivatives .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1720–1740 cm⁻¹) and absence of hydroxyl impurities .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated Stability Testing : Expose samples to elevated humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC .
  • Light Sensitivity : UV-vis spectroscopy detects photooxidation products in solutions exposed to daylight .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states and charge distribution to predict regioselectivity (e.g., tert-butyl group steric effects) .
  • Kinetic Studies : Use stopped-flow NMR to measure rate constants for reactions with amines/thiols under varying pH .
  • Isotopic Labeling : Track ¹⁸O/²H incorporation in ester hydrolysis to confirm cleavage pathways .

Q. How can contradictory literature data on its catalytic applications be resolved?

  • Methodological Answer :

  • Control Experiments : Replicate reported conditions while isolating variables (e.g., trace metal contaminants, solvent purity) .
  • Meta-Analysis : Compare crystallographic data (e.g., bond angles in dihydrothieno-pyridine derivatives) to identify structural outliers .
  • Advanced Characterization : Use HRMS (e.g., <1 ppm mass error) to verify byproduct formation in conflicting studies .

Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen virtual libraries against target proteins (e.g., kinases) using docking software (AutoDock Vina) and prioritize derivatives with improved binding scores .
  • ADMET Prediction : Apply QSAR models to estimate solubility, metabolic stability, and toxicity of proposed analogs .
  • Reaction Path Search : Use quantum chemical methods (e.g., artificial force-induced reaction) to predict feasible synthetic routes .

Q. How can researchers leverage one-pot methodologies to synthesize functionalized analogs?

  • Methodological Answer :

  • Multicomponent Reactions : Combine diethyl acetylenedicarboxylate with tert-butyl nitriles and thiophene precursors in a single pot .
  • In Situ Protection : Employ Boc groups to stabilize intermediates during cyclization .
  • Catalytic Systems : Optimize Pd-catalyzed cross-coupling steps to introduce aryl/heteroaryl substituents .

Q. What protocols ensure safe handling and minimize ecological risks during large-scale studies?

  • Methodological Answer :

  • Waste Management : Use activated carbon filtration to capture residual compound in effluents .
  • Toxicity Screening : Conduct Daphnia magna acute toxicity assays (EC₅₀ < 10 mg/L triggers mitigation protocols) .
  • PPE Guidelines : Enforce use of nitrile gloves, FFP3 masks, and fume hoods during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

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